molecular formula C20H23NO3S B2889492 (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 929456-53-1

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2889492
CAS No.: 929456-53-1
M. Wt: 357.47
InChI Key: DOVDJUQTRQGIHK-BOPFTXTBSA-N
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Description

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Thiophene Moiety: The 3-methylthiophene group can be introduced via a Wittig reaction or a similar condensation reaction.

    Aminomethylation: The butyl(methyl)amino group is typically introduced through a Mannich reaction, where formaldehyde, a secondary amine (butylmethylamine), and the benzofuran derivative react under acidic conditions.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biochemical Studies: Used in studies to understand enzyme interactions and binding affinities.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific biological pathways.

    Diagnostics: Used in the development of diagnostic agents due to its ability to interact with biological molecules.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((2-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one: Similar structure but with a different thiophene substitution.

    (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-ethylthiophen-2-yl)methylene)benzofuran-3(2H)-one: Similar structure with an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

The unique combination of the butyl(methyl)amino group, the hydroxyl group, and the specific thiophene substitution in (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one provides it with distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-4-5-9-21(3)12-15-16(22)7-6-14-19(23)17(24-20(14)15)11-18-13(2)8-10-25-18/h6-8,10-11,22H,4-5,9,12H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVDJUQTRQGIHK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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